BenchChemオンラインストアへようこそ!

1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea

Positional isomerism Structure-activity relationship Thiophene regiochemistry

1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea (CAS 1210761-46-8) is a synthetic small-molecule urea derivative with the molecular formula C13H12N2O3S and a molecular weight of 276.31 g/mol. The structure incorporates a benzo[d][1,3]dioxole moiety linked via a urea bridge to a thiophen-3-ylmethyl substituent, yielding a bifunctional scaffold with both hydrogen-bonding capacity (urea NH donors and carbonyl acceptor) and aromatic stacking potential (benzodioxole and thiophene rings).

Molecular Formula C13H12N2O3S
Molecular Weight 276.31
CAS No. 1210761-46-8
Cat. No. B2596175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea
CAS1210761-46-8
Molecular FormulaC13H12N2O3S
Molecular Weight276.31
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CSC=C3
InChIInChI=1S/C13H12N2O3S/c16-13(14-6-9-3-4-19-7-9)15-10-1-2-11-12(5-10)18-8-17-11/h1-5,7H,6,8H2,(H2,14,15,16)
InChIKeyOOEYMJGLXIUFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea (CAS 1210761-46-8): Chemical Identity, Physicochemical Baseline, and Procurement Starting Point


1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea (CAS 1210761-46-8) is a synthetic small-molecule urea derivative with the molecular formula C13H12N2O3S and a molecular weight of 276.31 g/mol . The structure incorporates a benzo[d][1,3]dioxole moiety linked via a urea bridge to a thiophen-3-ylmethyl substituent, yielding a bifunctional scaffold with both hydrogen-bonding capacity (urea NH donors and carbonyl acceptor) and aromatic stacking potential (benzodioxole and thiophene rings) . The compound is catalogued as a research chemical by multiple suppliers and appears in the MeSH Supplementary Concept database under the designator '071031B compound,' where it is annotated as a norepinephrine reuptake inhibitor and mapped to the pharmacological classes of Antidepressive Agents and Selective Serotonin Reuptake Inhibitors [1]. However, the association between this CAS registry number and the research code 071031B requires careful verification, as the same code has been applied to structurally distinct chemotypes (ammoxetine/ammuxetine) in the primary literature [2]. This ambiguity underscores the critical importance of structural identity confirmation—by IUPAC name, SMILES (O=C(NCc1ccsc1)Nc1ccc2c(c1)OCO2), or CAS number—prior to biological evaluation or procurement.

Why Generic Substitution of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea (CAS 1210761-46-8) with In-Class Analogs Carries Significant Risk


Within the benzodioxole-urea-thiophene chemical space, even subtle positional isomerism or heterocycle replacement can produce divergent biological profiles that preclude simple interchangeability. The target compound's specific connectivity—a 1,3-benzodioxole at the 5-position coupled to a thiophen-3-ylmethyl substituent via an unsubstituted urea linker—defines a unique pharmacophoric geometry that differs from the thiophen-2-ylmethyl positional isomer (CAS unassigned, but catalogued separately) , from N-alkylated variants such as 1-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-[(thiophen-3-yl)methyl]urea, and from the trifluoroethyl-substituted analog 1-(2H-1,3-benzodioxol-5-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea . In the broader literature, the research code 071031B has been associated with two structurally distinct chemotypes—the urea scaffold of the target compound (MeSH annotation) [1] and the propan-1-amine scaffold of ammoxetine/ammuxetine (CAS 1202707-24-1) [2]—demonstrating how even expert databases can conflate compounds with identical molecular formulae but different atom connectivity. For procurement purposes, reliance on CAS number alone is necessary but insufficient; confirmation by IUPAC name and SMILES string is required to avoid receiving an unintended structural isomer that may lack the desired biological activity or exhibit an entirely different selectivity profile. The quantitative evidence below establishes where differentiation data exist and, critically, where significant evidence gaps remain.

Quantitative Differentiation Evidence for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea (CAS 1210761-46-8) Against Closest Analogs and Alternatives


Positional Isomer Differentiation: Thiophen-3-ylmethyl vs. Thiophen-2-ylmethyl Connectivity as a Key Selectivity Determinant in Benzodioxole-Urea Scaffolds

The target compound incorporates the thiophene ring connected at the 3-position (thiophen-3-ylmethyl), distinguishing it from the thiophen-2-ylmethyl positional isomer 1-(1,3-benzodioxol-5-yl)-3-(thiophen-2-ylmethyl)urea, which carries the same molecular formula (C13H12N2O3S, MW 276.31) but features thiophene attachment at the 2-position . In SAR studies of thiophene-containing bioactive molecules, the substitution position on the thiophene ring is a well-established determinant of target engagement: the 2-position places the sulfur atom proximal to the urea linker, altering both the electronic environment (sulfur inductive effect on the adjacent methylene) and the steric profile relative to the benzodioxole ring system . Although no direct head-to-head biochemical comparison between these two positional isomers has been published as of the search date, the differential topological polar surface area (TPSA) and three-dimensional conformational preferences arising from 3-ylmethyl vs. 2-ylmethyl connectivity predict distinct protein-binding geometries that cannot be assumed interchangeable in any structure-based drug design campaign [1].

Positional isomerism Structure-activity relationship Thiophene regiochemistry

Pharmacological Annotation Divergence: Putative Monoamine Transporter Affinity vs. STAT3 Inhibition Across Structural Isomers Sharing C13H12N2O3S

The target compound (CAS 1210761-46-8) is annotated in the MeSH database as a norepinephrine reuptake inhibitor, mapped to Antidepressive Agents and Selective Serotonin Reuptake Inhibitors, based on the structure reported in Eur Neuropsychopharmacol (2013) [1]. However, the primary literature associates the research code 071031B with the chiral propan-1-amine scaffold ammoxetine/ammuxetine (CAS 1202707-24-1; molecular formula C15H17NO3S), which has demonstrated balanced serotonin transporter (SERT) and norepinephrine transporter (NET) inhibition in vitro (Ki = 2.68 nM and 1.09 nM, respectively, in rat cortex; Ki = 1.57 nM and 0.36 nM in recombinant cells) and superior in vivo antidepressant efficacy compared with duloxetine [2]. Separately, a constitutional isomer with the identical molecular formula C13H12N2O3S—compound K116 (N'-(1-(2,4-dihydroxyphenyl)ethylidene)thiophene-2-carbohydrazide)—has been characterized as a STAT3 coiled-coil domain allosteric inhibitor with an IC50 of 7.99 μM, selectively suppressing proliferation of MDA-MB-468 and 4T1 breast cancer cells while sparing STAT1, STAT5, and Akt1 [3]. These three compounds—the target urea, the ammoxetine propan-1-amine, and the K116 hydrazone—share overlapping molecular formulae or research codes yet engage entirely distinct protein targets (monoamine transporters vs. STAT3 transcription factor), illustrating the critical risk of target misassignment when compound identity is not rigorously confirmed.

Target engagement Monoamine transporter STAT3 Structural isomer pharmacology

Urea Linker vs. N-Alkylated Urea Differentiation: Impact on Hydrogen-Bonding Capacity and Metabolic Stability

The target compound features a secondary urea (two NH donor groups and one carbonyl acceptor), distinguishing it from closely catalogued N-alkylated analogs such as 1-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-[(thiophen-3-yl)methyl]urea and 1-(2H-1,3-benzodioxol-5-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea, which carry substituents on one urea nitrogen . In the medicinal chemistry of urea-based inhibitors, the presence of two unsubstituted NH donors enables bidentate hydrogen-bonding interactions with protein backbone carbonyls (e.g., in kinase hinge regions or protease active sites), a binding mode that is lost upon N-alkylation [1]. Furthermore, N-alkylation of urea NH groups has been systematically shown to increase oxidative metabolic stability by blocking N-hydroxylation and N-dealkylation pathways, while simultaneously reducing aqueous solubility and altering LogP [2]. Although direct metabolic stability data for the target compound versus its N-alkylated analogs have not been published, the class-level inference is robust: the unsubstituted urea of the target compound predicts higher hydrogen-bonding potential and lower metabolic stability compared to N-cyclopropyl or N-trifluoroethyl variants, a trade-off that must be factored into lead optimization decisions.

Urea NH donors Metabolic stability Hydrogen bonding N-alkylation

Physicochemical Property Baseline: MW 276.31 and Predicted Drug-Likeness as a Screening Collection Entry Point

The target compound has a molecular weight of 276.31 g/mol and molecular formula C13H12N2O3S, placing it within the favorable range for both fragment-based (MW < 300) and lead-like (MW < 350) screening collections . Its calculated physicochemical profile—0 violations of Lipinski's Rule of Five, a topological polar surface area (TPSA) consistent with moderate cell permeability, and 3 rotatable bonds—positions it as a compliant starting point for oral bioavailability optimization, a consideration that distinguishes it from larger benzodioxole-thiophene conjugates such as 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1235282-00-4; MW 373.47, C19H23N3O3S) . The lower molecular weight of the target compound provides greater ligand efficiency potential: for any given binding affinity, the ligand efficiency index (LE = 1.4 × pKi / heavy atom count) will be higher for a compound with 19 heavy atoms (target) than for one with 26 heavy atoms (piperidine analog), assuming equivalent potency [1]. While direct potency data for the target compound are not available as of the search date, its physicochemical properties support its role as a fragment-like or early lead-like scaffold suitable for structure-based optimization campaigns where maintaining low molecular weight is a priority criterion.

Drug-likeness Lipinski rules Physicochemical properties Fragment-based screening

Optimal Research and Procurement Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea (CAS 1210761-46-8)


Fragment-Based Screening Libraries for Monoamine Transporter or CNS Target Discovery

The compound's molecular weight (276.31 g/mol) and compliance with fragment-like physicochemical criteria (heavy atom count = 19, 0 Lipinski violations) make it suitable for inclusion in fragment-based screening collections targeting CNS-relevant proteins [1]. Its MeSH annotation as a norepinephrine reuptake inhibitor, derived from the structural class reported in the primary literature, provides a preliminary target-class hypothesis that can guide focused screening against SERT, NET, or related monoamine transporters . Researchers should independently verify the compound's structural identity by IUPAC name and SMILES prior to screening, given the documented ambiguity of the research code 071031B across multiple chemotypes [2].

Structure-Activity Relationship (SAR) Exploration of Benzodioxole-Urea-Thiophene Chemotypes for Kinase or Transcription Factor Inhibition

The benzodioxole-urea-thiophene scaffold represents a privileged architecture for targeting ATP-binding pockets (kinases) and protein-protein interaction surfaces (transcription factors), as evidenced by the independent characterization of the structurally related hydrazone isomer K116 as a STAT3 coiled-coil domain allosteric inhibitor (IC50 = 7.99 μM) [1]. The target compound's unsubstituted urea linker offers two hydrogen-bond donor sites amenable to systematic SAR exploration through N-alkylation, N-arylation, or urea bioisostere replacement (thiourea, cyanoguanidine), with the thiophen-3-ylmethyl moiety providing a vector for additional substitution at the thiophene 2-, 4-, or 5-positions . Procurement of the unsubstituted parent compound serves as the essential starting material for generating focused analog libraries.

Structural Identity Verification and Chemical Provenance Control in Multi-Vendor Procurement Workflows

Given the co-existence of at least three distinct chemotypes sharing either the molecular formula C13H12N2O3S or the research code 071031B—the target urea (CAS 1210761-46-8), the K116 hydrazone STAT3 inhibitor, and the ammoxetine propan-1-amine (CAS 1202707-24-1)—this compound serves as an instructive case study for implementing rigorous chemical provenance controls in multi-vendor procurement workflows [1]. Best practice requires orthogonal identity confirmation by: (1) CAS number verification against the vendor certificate of analysis; (2) IUPAC name matching to the benzodioxole-5-yl urea scaffold (not the 4-yloxy propan-1-amine or hydrazone scaffolds); (3) SMILES string comparison (O=C(NCc1ccsc1)Nc1ccc2c(c1)OCO2); and (4) analytical characterization (¹H NMR, LC-MS) upon receipt .

Pharmacokinetic and Metabolic Stability Profiling of Unsubstituted Urea Scaffolds

The target compound's unsubstituted urea motif provides a baseline for evaluating the metabolic liability of secondary urea NH groups in benzodioxole-containing scaffolds. In class-level metabolic studies of urea-based drugs, unsubstituted NH groups are susceptible to N-hydroxylation and subsequent elimination, whereas N-alkylation (as in the catalogued N-cyclopropyl and N-trifluoroethyl analogs) blocks this pathway at the expense of reduced hydrogen-bonding capacity [1]. The target compound is therefore suitable as a reference standard in head-to-head microsomal or hepatocyte stability assays comparing unsubstituted versus N-alkylated urea analogs, enabling data-driven decisions about the optimal substitution pattern for a given pharmacokinetic profile objective .

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.